![molecular formula C16H11Cl2NO3S B14186005 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione CAS No. 917605-55-1](/img/structure/B14186005.png)
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that contains a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazolidine ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-(2,4-dichlorophenoxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic or thiazolidine rings .
Applications De Recherche Scientifique
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione with similar antidiabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike other thiazolidinedione derivatives, this compound has been shown to possess a broader spectrum of biological activities, including antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
917605-55-1 |
|---|---|
Formule moléculaire |
C16H11Cl2NO3S |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
5-[[2-(2,4-dichlorophenoxy)phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-6,8,14H,7H2,(H,19,20,21) |
Clé InChI |
KKAZGLAFIFMBRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



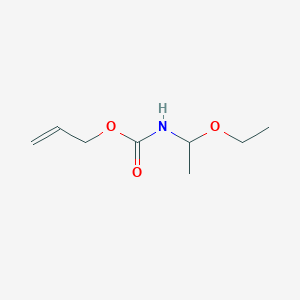

![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
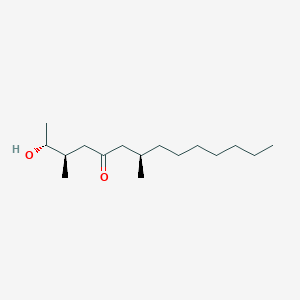
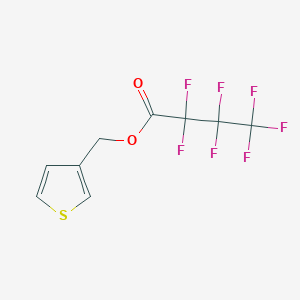
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
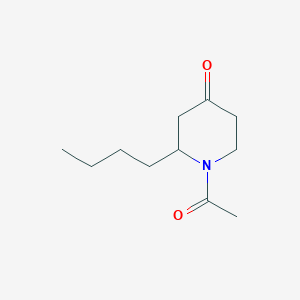
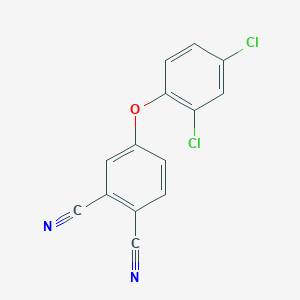



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
